molecular formula C9H10N2O B6306954 3-(4,5-Dihydrooxazol-2-yl)aniline CAS No. 81187-71-5

3-(4,5-Dihydrooxazol-2-yl)aniline

Cat. No.: B6306954
CAS No.: 81187-71-5
M. Wt: 162.19 g/mol
InChI Key: ZMPALKWGZDRORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Dihydrooxazol-2-yl)aniline is a chemical compound that has garnered significant interest due to its unique chemical structure and potential biological activities. This compound belongs to the class of oxazolines, which are known for their versatile applications in various fields of research and industry.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit inhibitory activity against brd4 , a protein believed to play a key role in gene expression and cell growth

Mode of Action

It is hypothesized that the compound might interact with targets other than BRD4, potentially interfering with cellular DNA damage repair mechanisms . This suggests that the compound could induce changes in cellular function by interacting with and modulating the activity of key proteins involved in these processes.

Biochemical Pathways

Given the potential interaction with dna damage repair mechanisms , it is plausible that the compound could influence pathways related to cell cycle regulation, apoptosis, and DNA repair.

Result of Action

Based on its potential interaction with dna damage repair mechanisms , it can be hypothesized that the compound may induce changes in cell cycle progression, potentially leading to cell death.

Preparation Methods

The synthesis of 3-(4,5-Dihydrooxazol-2-yl)aniline typically involves the reaction of aniline derivatives with oxazoline precursors. One common method involves the reaction of 2-nitrobenzaldehyde with (2,2-dimethoxyethyl)amine in ethanol to form an intermediate, which is then subjected to acid hydrolysis and reduction to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4,5-Dihydrooxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the oxazoline ring can be modified with different substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.

Scientific Research Applications

3-(4,5-Dihydrooxazol-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antifungal, antibacterial, and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the development of polymerization catalysts and other industrial applications.

Comparison with Similar Compounds

3-(4,5-Dihydrooxazol-2-yl)aniline can be compared with other similar compounds such as:

    2-(4,5-Dihydrooxazol-2-yl)aniline: This compound has a similar structure but differs in the position of the oxazoline ring, which can influence its reactivity and applications.

    2-(Azolyl)anilines: These compounds share the azole ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Aminopyridines with oxazoline functionality: These compounds are used in similar applications, particularly in coordination chemistry and polymerization catalysis.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPALKWGZDRORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 3
3-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 4
3-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 5
3-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 6
3-(4,5-Dihydrooxazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.